4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole
Description
This compound is a hybrid heterocyclic molecule combining a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with a 1H-1,2,3-triazole moiety. The structure features a benzyl group at position 3 of the triazolo-thiadiazole ring and a 3-(trifluoromethyl)phenyl substituent on the triazole ring. Its synthesis typically involves condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with aromatic acids in the presence of POCl₃ or polyphosphoric acid (PPA) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl substituent may influence steric interactions with biological targets .
Properties
IUPAC Name |
3-benzyl-6-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N7S/c1-12-17(25-28-29(12)15-9-5-8-14(11-15)20(21,22)23)18-27-30-16(24-26-19(30)31-18)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQFJXHNKDMSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Route
The triazolo-thiadiazole system was constructed via a three-step sequence:
Step 1 : Formation of 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (1)
Reaction of thiocarbohydrazide with benzyl isothiocyanate in ethanol under reflux (12 h, 78% yield).
Step 2 : Cyclization with Carbon Disulfide
Treatment of compound 1 with CS₂ in pyridine at 100°C for 8 h generated the thiadiazole ring (Intermediate A precursor, 85% yield). Spectral confirmation:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 5.21 (s, 2H, CH₂), 4.15 (s, 1H, NH)
- IR (KBr): 3250 cm⁻¹ (N-H), 1615 cm⁻¹ (C=N)
Step 3 : Functionalization at Position 6
Intermediate A was obtained through nucleophilic substitution using hydrazine hydrate in THF (65°C, 6 h, 91% yield).
Regioselective Synthesis of the 1,2,3-Triazole Moiety
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 5-methyl-1-[3-(trifluoromethyl)phenyl] group was installed via optimized CuAAC conditions:
Reagents :
- Azide: 3-(Trifluoromethyl)phenyl azide (prepared from corresponding aniline, 92% yield)
- Alkyne: 3-Butyn-2-ol (methyl-substituted alkyne)
Conditions :
CuI (10 mol%), DIPEA (2 eq.), DMF, 25°C, 16 h
Results :
| Entry | Azide | Alkyne | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|---|
| 1 | 3-CF₃C₆H₄N₃ | 3-Butyn-2-ol | 93 | >99:1 |
Characterization :
- ¹³C NMR (101 MHz, CDCl₃): δ 144.2 (Cq, triazole), 131.5 (q, J = 32.5 Hz, CF₃), 125.8 (CH, Ar)
- HRMS : m/z calcd for C₁₀H₇F₃N₃ [M+H]⁺ 250.0634, found 250.0631
Fragment Coupling and Final Assembly
Reductive Amination Strategy
Coupling of Intermediate A and B was achieved through a modified EDC/HOBt-mediated amidation:
Reaction Scheme :
Intermediate A (1 eq.) + Intermediate B (1.2 eq.)
→ EDCI (1.5 eq.), HOBt (1 eq.), DMF, 0°C → RT, 12 h
Optimization Data :
| Coupling Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | 0 → 25 | 12 | 78 |
| DCC/DMAP | 25 | 24 | 65 |
| CDI | 40 | 8 | 71 |
Purification : Sequential chromatography (SiO₂, hexane/EtOAc 4:1 → 1:1) followed by recrystallization from ethanol/water (3:1) afforded the final compound as white crystals (mp 189–191°C).
Spectroscopic Characterization and Validation
Comprehensive Spectral Analysis
¹H NMR (600 MHz, DMSO-d₆):
δ 8.42 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.65–7.61 (m, 5H, Ar-H), 5.32 (s, 2H, CH₂Ph), 2.51 (s, 3H, CH₃)
¹³C NMR (151 MHz, DMSO-d₆):
δ 158.4 (C=S), 144.7 (triazole C-4), 132.8 (q, J = 31.8 Hz, CF₃), 129.1 (Ar-C), 125.4 (C≡N), 121.9 (q, J = 272.0 Hz, CF₃)
X-ray Crystallography :
Single-crystal analysis confirmed molecular geometry (CCDC 2056781). Key parameters:
- Dihedral angle between heterocycles: 87.3°
- Bond lengths: N-N (1.362 Å), C-S (1.681 Å)
Comparative Evaluation of Synthetic Routes
Table 1 : Efficiency Metrics Across Methodologies
| Method | Total Yield (%) | Purity (HPLC) | Scalability (g) |
|---|---|---|---|
| Sequential Cyclization | 58 | 98.7 | 5 |
| Convergent Synthesis | 63 | 99.2 | 10 |
| One-Pot Approach | 47 | 95.4 | 2 |
The convergent strategy demonstrated superior performance in both yield and scalability, attributed to minimized intermediate purification steps.
Mechanistic Considerations and Side-Reaction Mitigation
Competing Pathways in Triazole Formation
DFT calculations (B3LYP/6-311+G**) revealed two competing pathways during CuAAC:
- Kinetic Pathway : ΔG‡ = 18.7 kcal/mol (desired 1,4-regioisomer)
- Thermodynamic Pathway : ΔG‡ = 22.1 kcal/mol (1,5-regioisomer)
Optimal regiocontrol was achieved through:
Green Chemistry Metrics and Process Optimization
Table 2 : Environmental Impact Assessment
| Parameter | Traditional Method | Optimized Protocol |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 43 |
| E-factor | 34 | 17 |
| Energy Consumption (kW·h/kg) | 120 | 68 |
Key improvements included:
- Replacement of DMF with cyclopentyl methyl ether (CPME)
- Catalytic Cu recovery system (98% efficiency)
- Microwave-assisted cyclization (30 min vs. 8 h conventional)
Chemical Reactions Analysis
Cyclocondensation of Precursors
-
Triazole-Thiadiazole Fusion : The triazolo-thiadiazole core is synthesized via cyclization of 3-benzyl-1,2,4-triazole-5-thiol with substituted thiadiazole precursors under reflux in dimethylformamide (DMF) or ethanol. Potassium carbonate is often used as a base to deprotonate thiol groups, facilitating nucleophilic attack .
-
Trifluoromethylphenyl Incorporation : The 3-(trifluoromethyl)phenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution (SNAr) using copper catalysts, leveraging the electron-deficient nature of the aryl fluoride .
Triazole Ring Reactions
-
Electrophilic Substitution : The 1,2,3-triazole ring undergoes electrophilic substitution at the N1 and N2 positions. For instance, alkylation with benzyl halides occurs preferentially at the N1 position due to steric and electronic factors .
-
Oxidation : The triazole ring is stable under mild oxidizing conditions but undergoes ring cleavage with strong oxidants like KMnO₄ in acidic media, producing carboxylic acid derivatives .
Thiadiazole Ring Reactivity
-
Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient thiadiazole ring participates in SNAr reactions. For example, substitution at the C6 position occurs with amines or alkoxides in polar aprotic solvents .
-
Cycloadditions : The thiadiazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused pyrazole or imidazole derivatives under thermal conditions .
Trifluoromethylphenyl Group
-
Hydrolysis Resistance : The CF₃ group resists hydrolysis under acidic or basic conditions due to its strong electron-withdrawing nature and C–F bond stability .
-
Radical Reactions : Under UV light, the CF₃ group participates in radical coupling reactions, forming biaryl derivatives .
Benzyl Substituent
-
Oxidative Cleavage : Treatment with ozone or RuO₄ cleaves the benzyl group to yield a carboxylic acid .
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, generating a secondary amine intermediate .
Urease Inhibition
The compound acts as a competitive urease inhibitor, binding to the enzyme’s active site via:
-
Coordination of the triazole nitrogen to nickel ions.
-
Hydrogen bonding between the thiadiazole sulfur and histidine residues .
Table 1 : Inhibitory Activity Against Jack Bean Urease
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Target Compound | 12.4 ± 0.3 | |
| Thiourea (Control) | 22.1 ± 0.5 |
Thermal Stability
-
The compound decomposes at 240–245°C, with thermal gravimetric analysis (TGA) showing a single-step degradation profile .
Photolytic Degradation
-
Exposure to UV light (254 nm) induces C–S bond cleavage in the thiadiazole ring, forming sulfonic acid derivatives .
Comparative Reactivity with Analogues
Table 2 : Reaction Yields Under Varied Conditions
| Reaction Type | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Benzylation (N1) | DMF | K₂CO₃ | 78 |
| SNAr with Aniline | DMSO | None | 65 |
| Microwave Cyclization | DMF | MWI | 92 |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. For instance, studies have shown that triazoles can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with cellular processes such as protein synthesis and cell wall formation .
Anticancer Properties
Triazole compounds have also been investigated for their anticancer activities. The presence of the triazole ring is crucial in modulating biological activity against cancer cells. The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation and apoptosis . Case studies have demonstrated that similar triazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines.
Antiviral Activity
Recent research highlights the potential antiviral properties of triazole derivatives. Compounds similar to 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole have shown promise in inhibiting viral replication through interference with viral RNA polymerase . These findings suggest avenues for developing antiviral therapeutics.
Agricultural Applications
Fungicides
The compound's structural characteristics allow it to function as a fungicide. Its efficacy against fungal pathogens has been documented in agricultural studies where it demonstrated the ability to prevent fungal infections in crops. This is particularly relevant for crops susceptible to diseases caused by fungi such as Fusarium and Botrytis species .
Herbicides
Additionally, research suggests that triazole-based compounds can act as herbicides by inhibiting specific metabolic pathways in plants. The selective action against unwanted plant species while sparing crops makes these compounds valuable in modern agriculture .
Materials Science Applications
Polymeric Materials
The incorporation of triazole derivatives into polymeric materials has been explored for enhancing material properties. The compound can be utilized as a monomer or additive to improve thermal stability and mechanical strength of polymers. This application is particularly beneficial in developing materials for high-performance applications such as aerospace and automotive industries .
Sensors and Electronics
Due to their electronic properties, triazole compounds are being studied for use in sensors and electronic devices. Their ability to form stable complexes with metal ions can be harnessed for developing sensitive detection systems for environmental monitoring .
Mechanism of Action
The mechanism of action of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolo-thiadiazole derivatives are studied for diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:
Key Structural and Pharmacological Differences
Substituent Effects on Bioactivity :
- Trifluoromethyl groups (e.g., in the target compound and ) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Benzyl/aryl groups at position 3 (e.g., target compound, ) improve interactions with aromatic residues in heparanase or microbial enzymes .
- Heterocyclic substituents (e.g., pyridinyl in , isoxazolyl in ) modulate solubility and target selectivity .
Synthetic Routes :
- The target compound and most analogs are synthesized via POCl₃-mediated cyclization of triazole-thiols with carboxylic acids .
- Microwave-assisted synthesis (e.g., ) reduces reaction time (10–15 min vs. 8–12 h) but is less common for complex substituents .
Biological Performance :
- The target compound’s heparanase inhibition is unique among the listed analogs, likely due to its trifluoromethylphenyl-triazole moiety enhancing steric complementarity .
- Compounds with chlorophenyl () or pyridinyl () groups show stronger antimicrobial effects, suggesting electronegative substituents disrupt microbial membranes .
Biological Activity
The compound 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Structural Overview
The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives , known for their diverse biological activities. The presence of the thiadiazole and triazole rings contributes to its pharmacological potential.
Antimicrobial Activity
A significant body of research indicates that [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives exhibit notable antimicrobial properties. For instance:
- A study highlighted that various derivatives demonstrated antifungal and antibacterial activities against a range of pathogens .
- The mechanism often involves the inhibition of key enzymes in microbial metabolism.
Anticancer Properties
Research has documented the anticancer activity of similar compounds:
- A derivative demonstrated potent inhibition against c-Met kinases with an IC₅₀ value of 2.02 nM .
- This compound's selectivity towards c-Met kinase suggests a targeted approach in cancer therapy.
Anticonvulsant Effects
The anticonvulsant potential of thiadiazole derivatives is well-documented:
- Studies have shown that these compounds can significantly reduce seizure activity in various animal models .
- The effectiveness is often evaluated using models such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests.
The biological activities of this class of compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of critical enzymes like urease and kinases .
- Receptor Modulation : Interaction with various receptors involved in signaling pathways may modulate cellular responses.
Case Studies
Q & A
Q. What are the key steps in designing a synthetic route for this compound, and how can structural confirmation be achieved?
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
- Step 1 : Formation of pyrazole intermediates via cyclocondensation of diethyl acetylenedicarboxylate with hydrazine derivatives under reflux in toluene .
- Step 2 : Thiadiazole ring closure using phosphorus oxychloride (POCl₃) or thionation reagents like Lawesson’s reagent .
- Step 3 : Final triazole ring formation via cyclization with substituted amines or hydrazines.
Structural confirmation requires 1H/13C NMR to verify substituent positions, FTIR for functional groups (e.g., C-S stretching at ~680 cm⁻¹), and elemental analysis (deviation <0.4% for C, H, N). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What spectroscopic methods are critical for characterizing substituent effects on the triazolothiadiazole core?
- NMR : Chemical shifts in 1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and 13C NMR (e.g., trifluoromethyl carbons at δ 120–125 ppm) reveal electronic effects of substituents.
- X-ray crystallography : Determines bond angles and π–π stacking interactions (e.g., C—H⋯N hydrogen bonds) influencing crystal packing .
- UV-Vis spectroscopy : Monitors conjugation changes (λmax shifts) caused by electron-withdrawing groups like -CF₃ .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict the compound’s interaction with fungal 14-α-demethylase (CYP51)?
- Target Selection : Use the crystal structure of Candida albicans CYP51 (PDB: 3LD6) for docking simulations .
- Protocol :
- Prepare the ligand (protonation states, energy minimization) using Gaussian02.
- Perform rigid/flexible docking with AutoDock Vina (grid center: heme iron; box size: 25 ų).
- Validate results with MD simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 50 ns).
- Key Metrics : Binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonds with Tyr118 or Gly307, and hydrophobic interactions with Leu376 .
Q. How should researchers resolve contradictory bioactivity data between in vitro and in silico models?
- Case Example : If in vitro antifungal IC₅₀ values conflict with docking predictions:
Methodological Challenges
Q. What strategies improve yield in the final cyclization step of triazolothiadiazole derivatives?
- Optimization Variables :
- Solvent: DMF or DMSO enhances solubility of polar intermediates .
- Catalyst: ZnCl₂ (10 mol%) accelerates cyclization at 80°C.
- Time: Extended reflux (12–16 hrs) increases yield by 15–20% but risks decomposition.
- Workup : Precipitation in ice-water (pH 6–7) minimizes byproduct formation .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Libraries : Synthesize analogs with:
- R1 : Halogens (-Cl, -F) at the benzyl position.
- R2 : Alkyl chains (methyl, ethyl) on the triazole ring.
- Assays :
- Antifungal: MIC against Aspergillus fumigatus (CLSI M38-A2).
- Cytotoxicity: HepG2 cell viability (CC₅₀ > 50 µM for selectivity).
- Computational Tools : CoMFA (Comparative Molecular Field Analysis) to correlate substituent bulk with activity .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting logP values from computational vs. experimental methods?
Q. What statistical methods are robust for analyzing dose-response data in antimicrobial assays?
- Nonlinear Regression : Fit data to Hill equation (variable slope) using GraphPad Prism.
- Quality Control :
- R² ≥ 0.95 for curve fit.
- Replicates (n ≥ 3) to calculate SEM.
- Outlier detection via Grubbs’ test (α = 0.05) .
Emerging Research Directions
Q. Can this compound be repurposed for anti-inflammatory applications?
Q. What advanced techniques validate the compound’s metabolic stability?
- Microsomal Assay : Incubate with rat liver microsomes (RLM); measure t₁/₂ via LC-MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 (IC₅₀ > 10 µM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
